![molecular formula C17H20ClNOS B5157294 3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride](/img/structure/B5157294.png)
3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride
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Overview
Description
3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride, also known as Desmethylprodine or 1-(3-phenylpyrrolidin-3-yl)-2-(thiophen-2-yl)propan-1-one, is a synthetic opioid analgesic drug. It is classified as a Schedule I controlled substance in the United States due to its high potential for abuse and addiction.
Mechanism of Action
3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride acts as an agonist at the mu-opioid receptor, producing analgesia and euphoria. It also has activity at the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride include pain relief, sedation, respiratory depression, and addiction. It can also cause nausea, vomiting, constipation, and itching.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride in lab experiments is its potency and selectivity for the mu-opioid receptor. However, its high potential for abuse and addiction makes it difficult to use in animal studies and clinical trials.
Future Directions
Future research on 3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride could focus on developing safer and more effective opioid analgesics with fewer side effects and lower abuse potential. Other areas of research could include the development of novel pain management strategies that do not rely on the opioid receptor system.
Synthesis Methods
The synthesis of 3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride involves the reaction of 3-phenyl-1-pyrrolidinyl-acetone with thiophen-2-yl-magnesium bromide in the presence of hydrochloric acid. The resulting product is then purified using recrystallization techniques.
Scientific Research Applications
3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride has been used in scientific research to study the opioid receptor system and its role in pain management. It has also been used as a reference standard in the analysis of opioid drugs in biological samples.
properties
IUPAC Name |
3-(3-phenylpyrrolidin-1-yl)-1-thiophen-2-ylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS.ClH/c19-16(17-7-4-12-20-17)9-11-18-10-8-15(13-18)14-5-2-1-3-6-14;/h1-7,12,15H,8-11,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLNWFGCKBBGIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenyl-pyrrolidin-1-yl)-1-thiophen-2-yl-propan-1-one |
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